molecular formula C18H16FN3O4S B2588006 3-fluoro-4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 899977-74-3

3-fluoro-4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2588006
CAS No.: 899977-74-3
M. Wt: 389.4
InChI Key: HKJMANDNUVFJQT-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 3-fluoro-4-methoxy substitution on the benzene ring and a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group attached to the phenylamine moiety. The fluorine and methoxy groups likely enhance metabolic stability and modulate electronic properties, while the pyridazine core may contribute to binding affinity through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-22-18(23)9-7-16(20-22)12-4-3-5-13(10-12)21-27(24,25)14-6-8-17(26-2)15(19)11-14/h3-11,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJMANDNUVFJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Molecular Formula : C18H19FN4O3S
  • Molecular Weight : 378.43 g/mol
  • IUPAC Name : this compound

This structure includes a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the target compound have shown effectiveness against a range of bacteria and fungi. The presence of the sulfonamide moiety is critical for this activity, as it interferes with bacterial folate synthesis by inhibiting dihydropteroate synthase.

Anticancer Potential

Several studies have investigated the anticancer potential of related compounds. For instance, derivatives containing pyridazine rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF77.8Cell cycle arrest
Target CompoundA5494.5Apoptosis and necrosis

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. The target compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on similar compounds showed that they significantly reduced tumor growth in vitro by inducing apoptosis in cancer cells. The target compound's structure suggests it may have comparable effects due to its similar functional groups.
  • Animal Models : In vivo studies using animal models have indicated that related sulfonamide derivatives can effectively reduce inflammation and tumor size in xenograft models, suggesting potential for clinical applications.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features to 3-fluoro-4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. The sulfonamide moiety is often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, derivatives of benzenesulfonamide have been shown to inhibit specific cancer cell lines, suggesting a potential pathway for this compound in cancer therapy .

2. Anti-inflammatory Effects
Compounds containing benzenesulfonamide structures are known to possess anti-inflammatory properties. Inhibitors of phosphodiesterase (PDE), which play a critical role in inflammatory processes, have been linked to the compound's structure. PDE inhibitors are under investigation for treating conditions like asthma and chronic obstructive pulmonary disease (COPD), highlighting the relevance of this compound in respiratory therapies .

3. Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. The presence of the methoxy group and sulfonamide linkage may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics .

Molecular Interactions

Structure-Activity Relationship (SAR) Studies
The structure of this compound allows for various interactions at the molecular level. SAR studies indicate that modifications at specific positions on the benzene ring can significantly influence biological activity. For example:

Modification Effect on Activity
Fluorine SubstitutionIncreased lipophilicity and cellular uptake
Methoxy GroupEnhanced solubility and bioavailability
Sulfonamide LinkageImproved target specificity in enzyme inhibition

Case Studies

Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers synthesized a series of benzenesulfonamide derivatives, including compounds similar to this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Anti-inflammatory Drug Development
A research team investigated the efficacy of PDE inhibitors derived from sulfonamides in a murine model of asthma. The study demonstrated that these compounds could significantly reduce airway hyperreactivity and inflammation markers, suggesting a viable therapeutic application for respiratory diseases .

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide moiety (-SO2NH-) exhibits classical reactivity, including:

Reaction Type Conditions/Reagents Outcome/Product Source
Hydrolysis Aqueous HCl or NaOH, refluxCleavage to sulfonic acid (-SO3H) and amine (-NH2) derivatives
Alkylation Alkyl halides, K2CO3, DMF, 60–80°CN-alkylation at the sulfonamide nitrogen
Acylation Acetyl chloride, pyridine, RTN-acetyl derivatives

Key Insight : The electron-withdrawing sulfonamide group enhances electrophilic substitution on adjacent aromatic rings .

Pyridazinone Ring Reactivity

The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group undergoes ring-specific transformations:

Reaction Type Conditions/Reagents Outcome/Product Source
Nucleophilic Substitution NaH, alkyl/aryl halides, DMF, 50°CO-Alkylation at the 6-oxo position
Ring Expansion HNO3, H2SO4, 0°C → NH2OH, HClFormation of pyridazino[4,5-d]pyridazinone derivatives
Reduction H2, Pd/C, ethanol, 40 psiConversion to 1-methyl-1,4,5,6-tetrahydropyridazine

Structural Note : The 6-oxo group acts as a hydrogen-bond acceptor, influencing regioselectivity in cross-coupling reactions .

Electrophilic Aromatic Substitution

The fluorinated benzene ring directs substitutions:

Position Reaction Type Conditions/Reagents Outcome Source
C-5 NitrationHNO3/H2SO4, 0°C5-Nitro-3-fluoro-4-methoxy derivative
C-2 HalogenationCl2, FeCl3, CH2Cl22-Chloro-3-fluoro-4-methoxy derivative

Mechanistic Insight : The meta-directing fluorine and para-directing methoxy group create competing regiochemical outcomes.

Cross-Coupling Reactions

The phenyl-pyridazinone linkage enables catalytic coupling:

Reaction Type Catalyst/Reagents Application Source
Suzuki-Miyaura Pd(PPh3)4, ArB(OH)2, K2CO3, dioxane/H2OBiaryl formation at pyridazinone C-3
Buchwald-Hartwig Pd2(dba)3, Xantphos, aryl halide, KOtBuIntroduction of amines at benzenesulfonamide para-position

Yield Optimization : Microwave-assisted Suzuki reactions reduce reaction times to <30 min with 75–90% yields .

Functional Group Interconversion

The methoxy group undergoes demethylation under specific conditions:

Reagent System Conditions Product Source
BBr3, CH2Cl2-78°C → RT, 12 h3-Fluoro-4-hydroxybenzenesulfonamide derivative
H2O, H2SO4 (conc.), reflux24 hPartial hydrolysis to hydroxyl-methoxy mixtures

Synthetic Utility : Demethylation enables subsequent sulfonation or glycosylation at the phenolic -OH .

Multi-Step Synthetic Pathways

Representative synthesis routes for analogs:

Route A (Adapted from ):

  • Sulfonation : 3-Fluoro-4-methoxybenzenesulfonyl chloride + 3-(1-methyl-6-oxopyridazin-3-yl)aniline → Target compound (85% yield).

  • Post-Synthetic Modification : Pd-mediated coupling with 4-bromophenylacetate → Biaryl analog (72% yield).

Route B (From ):

  • Pyridazinone Formation : Cyclocondensation of maleic anhydride with hydrazine derivatives.

  • Sulfonamide Coupling : EDC/HOBt-mediated amide bond formation.

Stability and Degradation

Critical stability data under stress conditions:

Condition Observation Degradation Pathway
Acidic (pH 1.2, 37°C)15% degradation in 24 hHydrolysis of sulfonamide and pyridazinone ring
Oxidative (H2O2 3%)8% degradation in 12 hOxidation of methoxy to carbonyl
Photolytic (UV-A)22% degradation in 48 hC-F bond cleavage and dimerization

Formulation Advice : Requires light-resistant packaging and pH-stabilized excipients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound can be compared to 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), a chromene-pyrazolopyrimidine hybrid with a benzamide terminus. Below is a comparative analysis:

Feature Target Compound Example 53 Compound
Core Structure Pyridazine (1,6-dihydropyridazinone) Pyrazolopyrimidine-chromene
Substituents 3-Fluoro-4-methoxy benzenesulfonamide 2-Fluoro-N-isopropylbenzamide, 5-fluoro-3-(3-fluorophenyl)
Molecular Weight ~403.36 g/mol (calculated) 589.1 g/mol (observed)
Key Functional Groups Sulfonamide, methoxy, fluorine Benzamide, chromen-4-one, dual fluorine substituents
Synthetic Route Likely involves Suzuki coupling (pyridazine-phenyl linkage) Cross-coupling with boronic acid derivatives
Melting Point Not reported 175–178°C
Biological Relevance Hypothesized kinase or protease inhibition (based on sulfonamide motifs) Chromene derivatives often target kinases or topoisomerases

Functional Implications

Electron-Withdrawing Effects: Both compounds utilize fluorine substituents to enhance electronegativity and metabolic stability.

Core Flexibility : The rigid pyridazine core in the target compound may restrict conformational flexibility, favoring selective interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, the fused chromene-pyrazolopyrimidine system in Example 53 offers a larger planar surface for π-stacking .

Solubility and Bioavailability : The sulfonamide group in the target compound likely improves aqueous solubility compared to the benzamide terminus in Example 54. However, the isopropyl group in Example 53 may enhance membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide?

  • Methodology : Begin with sulfonylation of a fluoro-methoxybenzene precursor using sulfonyl chloride intermediates (e.g., 2-fluoro-6-methoxybenzenesulfonyl chloride) under anhydrous conditions. Couple this with a dihydropyridazine-containing aniline derivative via nucleophilic aromatic substitution. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
  • Key Considerations : Optimize reaction stoichiometry and temperature (e.g., 80–100°C in DMF) to avoid side reactions, such as over-sulfonylation or hydrolysis of the dihydropyridazine ring.

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 19F^{19}F-NMR to confirm regiochemistry and substituent orientation. Pay attention to coupling constants for fluorine-proton interactions (e.g., 3JFH^3J_{F-H}) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.
  • Computational Modeling : Employ DFT calculations (B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps) and verify against experimental UV-Vis spectra .

Q. What computational tools are suitable for predicting this compound’s reactivity or binding affinity?

  • Methodology : Use quantum chemical reaction path search methods (e.g., GRRM or AFIR) to model reaction intermediates and transition states. For biological target prediction, apply molecular docking (AutoDock Vina) against kinase or phosphatase domains, leveraging the dihydropyridazine moiety’s potential as a hinge-binding motif .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental vs. computational data for reaction mechanisms?

  • Methodology :

Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., 18O^{18}O) to probe rate-determining steps.

Computational Refinement : Re-optimize transition states using higher-level theory (e.g., CCSD(T)/def2-TZVP) and incorporate solvent effects (PCM or explicit solvent models).

Data Integration : Use software platforms like Schrödinger or Gaussian for iterative feedback between computational predictions and experimental results (e.g., HPLC-MS reaction monitoring) .

Q. What strategies are recommended for identifying biological targets of this compound?

  • Methodology :

  • In Vitro Profiling : Screen against kinase/phosphatase panels (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity.
  • Cellular Assays : Use CRISPR-Cas9 gene knockout libraries in disease models (e.g., cancer cell lines) to pinpoint pathways affected by the compound.
  • SPR or ITC : Measure binding kinetics for top candidates (e.g., MAPK or PI3K isoforms) .

Q. How can process engineering improve scalability of its synthesis?

  • Methodology :

  • Reactor Design : Optimize continuous-flow systems to enhance heat/mass transfer, particularly for exothermic sulfonylation steps.
  • Membrane Separation : Apply nanofiltration or reverse osmosis to isolate intermediates, reducing solvent waste (CRDC subclass RDF2050104) .
  • Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress (e.g., in-line FTIR) .

Q. What experimental approaches mitigate toxicity risks during preclinical studies?

  • Methodology :

  • In Vitro Tox Screens : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity (HepG2 cell viability).
  • Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) and guide structural modifications.
  • QSAR Modeling : Train models on datasets like Tox21 to predict off-target effects .

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